molecular formula C11H15N B15300684 N,6-dimethyl-2,3-dihydro-1H-inden-1-amine

N,6-dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B15300684
M. Wt: 161.24 g/mol
InChI Key: AGZXGACAPPOYJD-UHFFFAOYSA-N
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Description

N,6-dimethyl-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C11H15N . It is a derivative of indane, characterized by the presence of two methyl groups at the 6th position and an amine group at the 1st position of the indane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,6-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,6-dimethyl-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It is used in the development of bioactive molecules and pharmaceuticals .

Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development. It may exhibit pharmacological activities such as anti-inflammatory and analgesic effects .

Industry: In the industrial sector, this compound is utilized in the production of dyes, polymers, and other specialty chemicals. It acts as a catalyst or a stabilizer in various chemical processes .

Mechanism of Action

The mechanism of action of N,6-dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

  • 2,6-dimethylindan-1-amine
  • 1,6-dimethylindane
  • 2,3-dihydro-1H-inden-1-amine

Comparison: N,6-dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both methyl groups and an amine group at specific positions on the indane ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the amine group enhances its reactivity in nucleophilic substitution reactions, while the methyl groups influence its steric and electronic properties .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N,6-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15N/c1-8-3-4-9-5-6-11(12-2)10(9)7-8/h3-4,7,11-12H,5-6H2,1-2H3

InChI Key

AGZXGACAPPOYJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2NC)C=C1

Origin of Product

United States

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